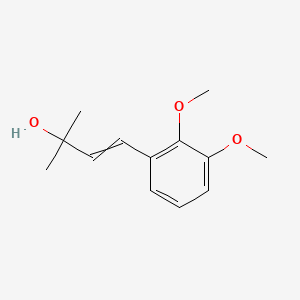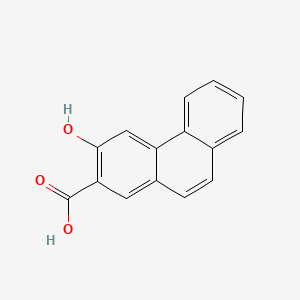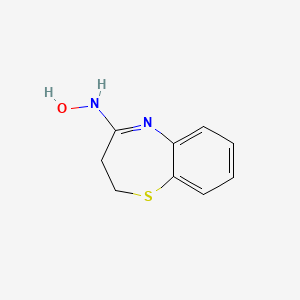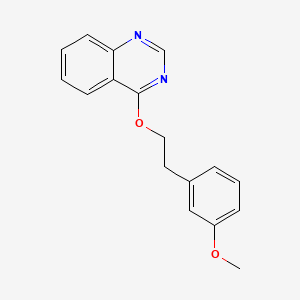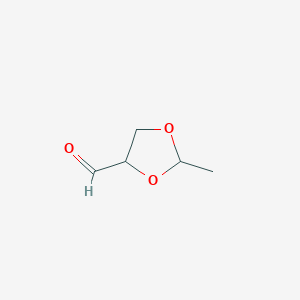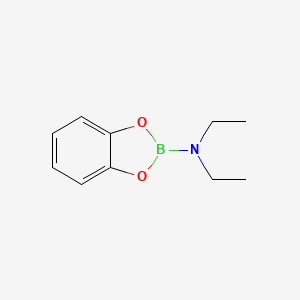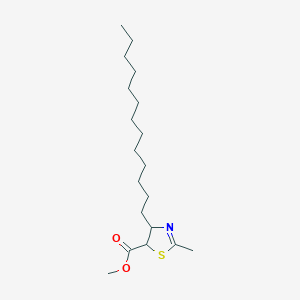![molecular formula C17H17NO B14297897 Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- CAS No. 125014-57-5](/img/structure/B14297897.png)
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- is an organic compound that features a morpholine ring substituted with a 3-(1-naphthalenyl)-2-propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- typically involves the reaction of morpholine with 3-(1-naphthalenyl)-2-propynyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the alkyne group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and various substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler structure without the naphthalenyl-propynyl group, used widely in organic synthesis and as a solvent.
Piperidine: Another six-membered ring containing nitrogen, but without the ether oxygen, making it more nucleophilic.
Tetrahydrofuran: A five-membered ring with an oxygen atom, used as a solvent in organic reactions.
Uniqueness
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- is unique due to the presence of the naphthalenyl-propynyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential interactions with biological targets and its utility in various synthetic applications.
Propriétés
Numéro CAS |
125014-57-5 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
4-(3-naphthalen-1-ylprop-2-ynyl)morpholine |
InChI |
InChI=1S/C17H17NO/c1-2-9-17-15(5-1)6-3-7-16(17)8-4-10-18-11-13-19-14-12-18/h1-3,5-7,9H,10-14H2 |
Clé InChI |
GZEOEZTVKXEBQT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC#CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


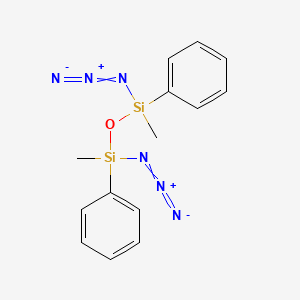
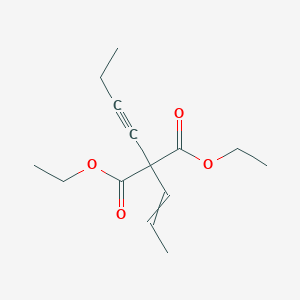
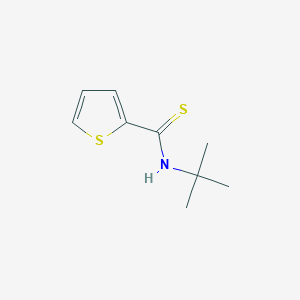
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)

